molecular formula C10H12N2 B13745243 4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene CAS No. 1253654-81-7

4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene

Cat. No.: B13745243
CAS No.: 1253654-81-7
M. Wt: 160.22 g/mol
InChI Key: LVQAWMPOCTXBPF-UHFFFAOYSA-N
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Description

4,12-Diazatricyclo[64002,6]dodeca-1(8),9,11-triene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as a solvent, and controlled temperature conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

1253654-81-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4,12-diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene

InChI

InChI=1S/C10H12N2/c1-2-7-4-8-5-11-6-9(8)10(7)12-3-1/h1-3,8-9,11H,4-6H2

InChI Key

LVQAWMPOCTXBPF-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C3=C1C=CC=N3

Origin of Product

United States

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